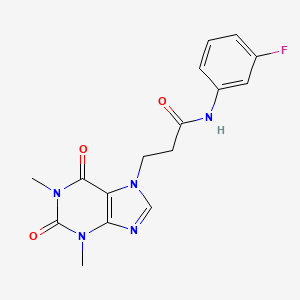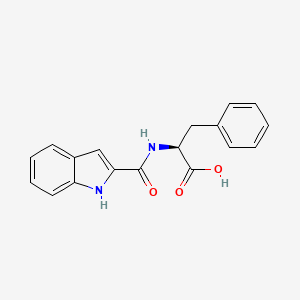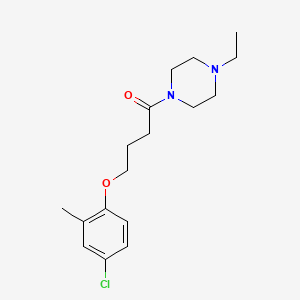![molecular formula C18H19NO8 B11156775 N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11156775.png)
N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine” is a complex organic compound that belongs to the class of chromen-2-one derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine” typically involves multi-step organic reactions. The starting materials often include chromen-2-one derivatives, which undergo various chemical modifications to introduce the desired functional groups.
-
Step 1: Synthesis of Chromen-2-one Derivative
- Reactants: 4,8-dimethyl-7-methoxychromen-2-one
- Conditions: Catalytic amounts of acid or base, solvent (e.g., ethanol), reflux
-
Step 2: Acetylation
- Reactants: Chromen-2-one derivative, acetic anhydride
- Conditions: Mild heating, solvent (e.g., dichloromethane)
-
Step 3: Glycine Coupling
- Reactants: Acetylated chromen-2-one derivative, glycine
- Conditions: Coupling agents (e.g., EDC, HOBt), solvent (e.g., DMF), room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions
Substitution: Halogenating agents, nucleophiles, solvents like DMF or DMSO
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a catalyst or ligand in various organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Possible applications as an inhibitor of specific enzymes.
Antimicrobial Activity: Research into its potential as an antimicrobial agent.
Medicine
Drug Development: Exploration of its therapeutic potential in treating diseases.
Diagnostics: Use in diagnostic assays and imaging.
Industry
Chemical Manufacturing: Utilization in the synthesis of other valuable compounds.
作用機序
The mechanism of action of “N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]alanine
- N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]valine
Uniqueness
The uniqueness of “N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine” lies in its specific functional groups and structural configuration, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C18H19NO8 |
|---|---|
分子量 |
377.3 g/mol |
IUPAC名 |
2-[carboxymethyl-[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H19NO8/c1-9-11-4-5-13(26-3)10(2)17(11)27-18(25)12(9)6-14(20)19(7-15(21)22)8-16(23)24/h4-5H,6-8H2,1-3H3,(H,21,22)(H,23,24) |
InChIキー |
SRJGBCFAUYXUDU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B11156698.png)

![2-chloro-3-[(2-chloro-6-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11156723.png)
![3-(4-bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11156724.png)

![2-(4-methoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11156737.png)

![2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B11156743.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11156751.png)
![methyl {7-[(4-ethenylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11156754.png)
![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B11156763.png)
![6,7-dimethoxy-4-methyl-3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2H-chromen-2-one](/img/structure/B11156764.png)
![N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11156770.png)
![4,8-dimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11156774.png)
